5-(3-Chlorophenyl)pyridin-2-amine
Overview
Description
5-(3-Chlorophenyl)pyridin-2-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amine group at the second position and a chlorophenyl group at the fifth position
Mechanism of Action
Target of Action
It’s worth noting that pyrazole-bearing compounds, which are structurally similar to the compound , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to induce changes that lead to its pharmacological effects .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, leading to a range of pharmacological effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that 5-(3-chlorophenyl)pyridin-2-amine may have similar effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzonitrile and 2-aminopyridine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Catalysts: A base such as potassium carbonate or sodium hydroxide is often used to facilitate the reaction.
Procedure: The 3-chlorobenzonitrile is reacted with 2-aminopyridine under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Chlorophenyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenyl)pyridin-2-amine: Similar structure but with a bromine atom instead of chlorine.
5-(3-Fluorophenyl)pyridin-2-amine: Similar structure but with a fluorine atom instead of chlorine.
5-(3-Methylphenyl)pyridin-2-amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
5-(3-Chlorophenyl)pyridin-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with molecular targets. The chlorine atom can also affect the compound’s electronic properties, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
5-(3-chlorophenyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBIMHAAQBBISK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602411 | |
Record name | 5-(3-Chlorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893738-14-2 | |
Record name | 5-(3-Chlorophenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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